Chiral Resolution: Comparative Enantiopurity Data for (2R,4R) Configuration
The (2R,4R) configuration provides a specific, defined stereochemistry essential for asymmetric synthesis applications. Reputable vendors supply this compound at 95% to ≥98% enantiopurity as measured by chiral HPLC . In contrast, racemic mixtures of 4-fluoropyrrolidine-2-carboxamide lack defined stereochemical purity, resulting in unpredictable and non-reproducible outcomes in stereosensitive reactions . While direct comparative activity data for the isolated (2R,4R) stereoisomer versus other configurations is not available in the open literature, procurement of the specified (2R,4R) form ensures consistency in downstream stereoselective transformations [1].
| Evidence Dimension | Enantiopurity / Stereochemical Definition |
|---|---|
| Target Compound Data | ≥95% to ≥98% (chiral HPLC) |
| Comparator Or Baseline | Racemic mixture: 0% ee (no stereochemical definition) |
| Quantified Difference | ≥95% difference in enantiomeric excess (ee) |
| Conditions | Vendor certificate of analysis (CoA) specifications |
Why This Matters
This ensures reproducibility in stereoselective synthesis and chiral drug development, where a single stereoisomer is required for specific biological activity.
- [1] Kuujia. Ethyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate (CAS: 2165612-32-6). URL: https://www.kuujia.com/ View Source
